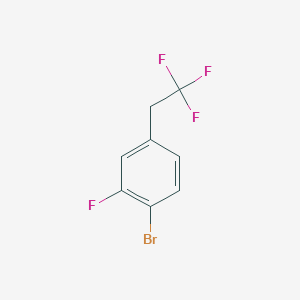
(r)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol is a chiral compound belonging to the class of indoline derivatives. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an indoline ring system. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indoline ring system, which can be achieved through various methods such as the Fischer indole synthesis or the Bischler-Napieralski reaction.
Functional Group Introduction: The introduction of the amino and hydroxyl groups can be accomplished through nucleophilic substitution reactions. For example, the reaction of an indoline derivative with an appropriate amine and alcohol under basic conditions can yield the desired product.
Chiral Resolution: The chiral resolution of the racemic mixture can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indoline ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can yield an amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(1-methylindolin-5-yl)ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
2-Amino-2-(1-propylindolin-5-yl)ethan-1-ol: Similar structure but with a propyl group instead of an ethyl group.
2-Amino-2-(1-butylindolin-5-yl)ethan-1-ol: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
The uniqueness of ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol lies in its specific chiral configuration and the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and can result in different biological and chemical properties.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(1-ethyl-2,3-dihydroindol-5-yl)ethanol |
InChI |
InChI=1S/C12H18N2O/c1-2-14-6-5-10-7-9(11(13)8-15)3-4-12(10)14/h3-4,7,11,15H,2,5-6,8,13H2,1H3/t11-/m0/s1 |
Clé InChI |
HAVQZUGUHLDTBY-NSHDSACASA-N |
SMILES isomérique |
CCN1CCC2=C1C=CC(=C2)[C@H](CO)N |
SMILES canonique |
CCN1CCC2=C1C=CC(=C2)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15318989.png)
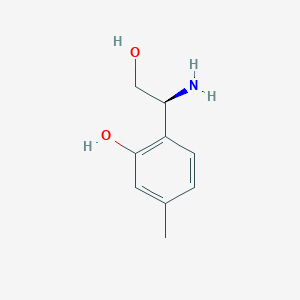
![benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)
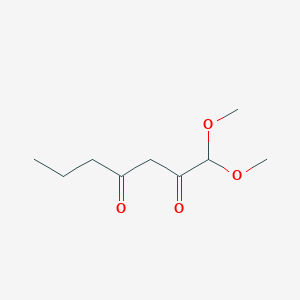
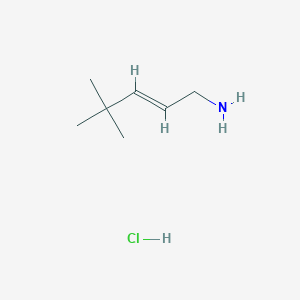
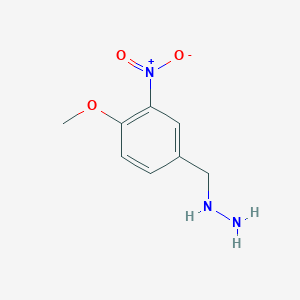
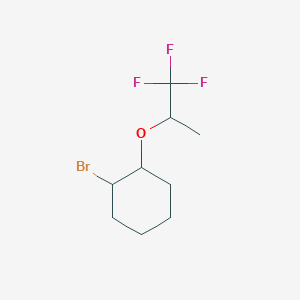
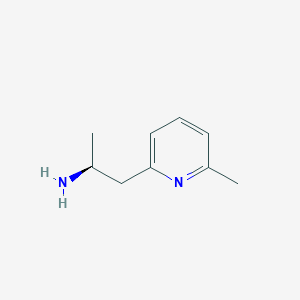

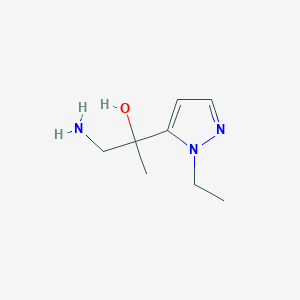
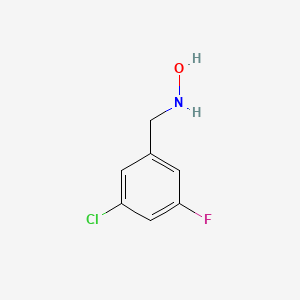
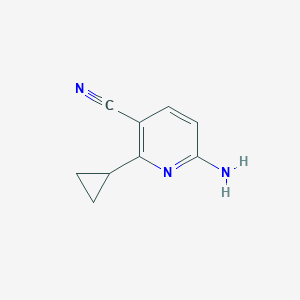
![Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15319063.png)
